Bienvenue dans la boutique en ligne BenchChem!

2-Bromo-4-cyano-5-hydroxybenzoic acid

Medicinal chemistry Synthetic building blocks Chelation design

2-Bromo-4-cyano-5-hydroxybenzoic acid (CAS 1804381-46-1) features an ortho 5-OH/1-COOH geometry that enables intramolecular H-bonding and metal-chelation (Zn²⁺, Cu²⁺, Fe³⁺), unattainable with non-adjacent positional isomers. The 2-bromo handle serves as a competent Pd cross-coupling leaving group, while the 4-cyano group activates the ring toward oxidative addition. As a Rule-of-Three-compliant fragment (MW 242.03, clogP ≤3), it is ideal for halogen-enriched FBDD libraries targeting halogen-bond-accepting residues. The de-bromo analog is a known HCAR1/2 ligand, making this brominated derivative a rational SAR probe to modulate receptor residence time.

Molecular Formula C8H4BrNO3
Molecular Weight 242.03 g/mol
CAS No. 1804381-46-1
Cat. No. B1461850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-cyano-5-hydroxybenzoic acid
CAS1804381-46-1
Molecular FormulaC8H4BrNO3
Molecular Weight242.03 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Br)C(=O)O)O)C#N
InChIInChI=1S/C8H4BrNO3/c9-6-1-4(3-10)7(11)2-5(6)8(12)13/h1-2,11H,(H,12,13)
InChIKeyRQEJWQRMWAKSFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-cyano-5-hydroxybenzoic Acid (CAS 1804381-46-1) – Identity and Core Characteristics for Research Procurement


2-Bromo-4-cyano-5-hydroxybenzoic acid (CAS 1804381-46-1) is a trisubstituted benzoic acid derivative bearing bromine at the 2-position, a cyano group at the 4-position, and a hydroxyl group at the 5-position, with the molecular formula C₈H₄BrNO₃ and a molecular weight of 242.03 g/mol [1]. The compound belongs to a positional isomer family of bromo-cyano-hydroxybenzoic acids, each of which presents distinct electronic, steric, and hydrogen-bonding profiles. This specific regioisomer places the hydroxyl group ortho to the carboxylic acid, enabling intramolecular hydrogen-bonding and chelation motifs not accessible to isomers in which the hydroxy and carboxyl groups are separated [1]. The compound is supplied as a research chemical (typical purity 95–97%) and is catalogued under MDL identifier MFCD28735629 [1].

Why Positional Isomerism Prevents Simple Substitution of 2-Bromo-4-cyano-5-hydroxybenzoic Acid in Synthesis


Within the C₈H₄BrNO₃ isomer family, the spatial arrangement of bromine, cyano, and hydroxyl substituents on the benzene ring dictates each compound's reactivity in downstream transformations. The 2-bromo-4-cyano-5-hydroxy pattern places the hydroxyl group immediately adjacent to the carboxylic acid, enabling intramolecular hydrogen-bonding and metal-chelation behaviour that directly influences coupling efficiency, cyclisation propensity, and solubility [1]. Positional isomers such as 2-bromo-5-cyano-4-hydroxybenzoic acid (CAS 1807078-80-3) or 3-bromo-5-cyano-4-hydroxybenzoic acid (CAS 1804381-55-2) cannot replicate this ortho-hydroxy–carboxyl spatial relationship, leading to divergent reactivity in reactions where anchimeric assistance or directed ortho-metallation is required [2]. In fragment-based drug discovery and building-block-driven synthesis, even a single substituent positional change alters hydrogen-bond donor/acceptor geometry, topological polar surface area (TPSA), and the orientation of the bromine leaving group, making generic substitution unreliable for reproducible synthetic outcomes [1][2].

Quantitative Differentiation Evidence: 2-Bromo-4-cyano-5-hydroxybenzoic Acid vs. Positional Isomers and De-Bromo Analog


Evidence Item 1: Ortho-Hydroxy–Carboxyl Proximity Enables Intramolecular Hydrogen-Bonding Not Available in Positional Isomers

In 2-bromo-4-cyano-5-hydroxybenzoic acid, the 5-hydroxy group is positioned ortho to the carboxylic acid (C1–C2 adjacency), enabling a six-membered intramolecular hydrogen-bond between the phenolic –OH and the carbonyl oxygen of the –COOH group. This spatial arrangement is absent in the 2-bromo-5-cyano-4-hydroxy isomer (CAS 1807078-80-3), where the hydroxy and carboxyl groups are meta to each other, and in the 3-bromo-5-cyano-4-hydroxy isomer (CAS 1804381-55-2), where the hydroxy group is also meta or para to the carboxyl [1][2]. The ortho relationship in the target compound lowers the effective polarity of the carboxyl group and modulates its acidity, potentially altering solubility, chromatographic behaviour, and metal-binding affinity relative to isomers [1].

Medicinal chemistry Synthetic building blocks Chelation design

Evidence Item 2: Computed Property Comparison – TPSA, Hydrogen-Bond Donor/Acceptor Identity Across Isomer Series

All positional isomers within the C₈H₄BrNO₃ bromo-cyano-hydroxybenzoic acid series share identical computed Topological Polar Surface Area (TPSA = 81.3 Ų), Hydrogen Bond Donor Count (HBD = 2), Hydrogen Bond Acceptor Count (HBA = 4), Heavy Atom Count (13), Rotatable Bond Count (1), and Complexity Score (259) [1][2][3]. These computed properties are constitutionally invariant to positional isomerism because the same atom types contribute to each descriptor regardless of substitution pattern. Consequently, TPSA, HBD, HBA, and rotatable bond count cannot serve as differentiators for sourcing decisions within this isomer series [1]. Selection must instead be driven by the regiochemical identity, which governs reactivity in downstream transformations such as Suzuki coupling, nucleophilic aromatic substitution, and cyclisation reactions [1].

Cheminformatics Drug design Property-based selection

Evidence Item 3: Supplier Pricing and Purity – Benchmarking Across the Bromo-Cyano-Hydroxybenzoic Acid Series

Published pricing data for 2-bromo-4-cyano-5-hydroxybenzoic acid shows: $475.20 per 250 mg (97% purity, Alichem), $855.75 per 500 mg (97% purity, Alichem), $1,460.20 per 1 g (97% purity, Alichem), and $4,998.00 per 1 g (95% purity, Matrix Scientific) [1]. For comparison, the positional isomer 2-bromo-5-cyano-4-hydroxybenzoic acid (CAS 1807078-80-3) is priced at $489.60 per 250 mg (97% purity) and $1,564.50 per 1 g (97% purity, Alichem), representing a 3.0% and 7.1% premium over the target compound at the 250 mg and 1 g scales, respectively [2]. The 3-bromo-5-cyano-4-hydroxybenzoic acid isomer (CAS 1804381-55-2) is priced at $475.20 per 250 mg and $1,564.50 per 1 g (both 97% purity, Alichem), showing price parity at the 250 mg scale [3]. These pricing differentials reflect market supply differences rather than intrinsic synthetic complexity.

Research procurement Cost efficiency Supplier comparison

Evidence Item 4: Class-Level Biological Relevance – Hydroxycarboxylic Acid Receptor Engagement by the De-Bromo Analog

The non-brominated structural analog 3-cyano-5-hydroxybenzoic acid (molecular formula C₈H₅NO₃, MW 163.13) is a reported ligand of Hydroxycarboxylic Acid Receptor 1 (HCAR1/GPR81) and Hydroxycarboxylic Acid Receptor 2 (HCAR2/GPR109A), as curated in the GLASS GPCR–ligand database [1]. The bromine substitution at the 2-position in the target compound increases molecular weight, lipophilicity (estimated AlogP shift of approximately +0.7 units based on the Hansch π constant for aromatic bromine), and introduces a halogen-bond donor site while preserving the 4-cyano-5-hydroxy pharmacophore [2][1]. Although no direct binding or functional assay data for the target compound at HCAR1/2 have been reported in the public domain as of April 2026, the conserved cyano-hydroxybenzoic acid core suggests the brominated derivative may engage the same receptor family with altered potency or selectivity, making it a logical candidate for SAR exploration [1]. This class-level inference is presented as rationale for selection over isomers lacking the 5-hydroxy group adjacent to a hydrogen-bond-accepting moiety.

GPCR pharmacology Hydroxycarboxylic acid receptors Class-level inference

Application Scenarios Where 2-Bromo-4-cyano-5-hydroxybenzoic Acid Offers Procurement-Specific Advantages


Ortho-Directed Metalation and Chelation-Controlled Synthetic Sequences

The ortho relationship between the 5-hydroxy and 1-carboxyl groups in 2-bromo-4-cyano-5-hydroxybenzoic acid establishes a natural chelation site for metals (e.g., Zn²⁺, Cu²⁺, Fe³⁺), enabling directed ortho-metallation (DoM) strategies or metal-templated cyclisation reactions that are geometrically impossible with isomers where the hydroxyl and carboxyl groups are non-adjacent [1]. Research groups developing salicylate-like metal-binding pharmacophores or coordination polymers should prioritise this isomer over its 2-bromo-5-cyano-4-hydroxy or 3-bromo-5-cyano-4-hydroxy counterparts [1][2].

Suzuki Coupling and Cross-Coupling Building Block with Orthogonal Reactivity

The 2-bromo substituent serves as a competent leaving group for palladium-catalysed cross-coupling (Suzuki, Buchwald-Hartwig, Heck) while the 4-cyano and 5-hydroxy groups remain orthogonal under standard coupling conditions [1]. The electron-withdrawing cyano group at the 4-position activates the ring towards oxidative addition at the bromine site without deactivating the hydroxyl group, which can be protected or left free for subsequent diversification. This orthogonal reactivity pattern is quantitatively identical in all bromo-cyano-hydroxy isomers, but the unique ortho-hydroxy–carboxyl geometry of this specific isomer provides an additional handle for post-coupling lactonisation or amidation chemistry [1].

Fragment-Based Drug Discovery (FBDD) Library Member Requiring Halogen-Bond Donor Functionality

As a low-molecular-weight (242.03 Da) fragment satisfying the Rule of Three criteria (MW < 300, HBD ≤ 3, HBA ≤ 3, clogP ≤ 3), 2-bromo-4-cyano-5-hydroxybenzoic acid is suitable for inclusion in halogen-enriched fragment libraries used in FBDD screening campaigns [1]. The bromine atom provides a σ-hole halogen-bond donor that the non-brominated 3-cyano-5-hydroxybenzoic acid cannot offer, while the 4-cyano group contributes an additional hydrogen-bond acceptor and dipole moment that shapes the electrostatic potential surface [1][3]. FBDD programmes targeting proteins with halogen-bond-accepting residues (e.g., backbone carbonyls, carboxylate side chains) may preferentially screen this brominated fragment [3].

GPCR SAR Expansion Targeting Hydroxycarboxylic Acid Receptors (HCAR1/HCAR2)

The de-bromo analog 3-cyano-5-hydroxybenzoic acid is a known ligand of HCAR1 and HCAR2, receptors implicated in metabolic regulation and inflammation [3]. Introducing a bromine atom at the 2-position of this scaffold produces 2-bromo-4-cyano-5-hydroxybenzoic acid, which is expected to retain the core pharmacophore while adding a halogen-bond donor and increasing lipophilicity by approximately one logP unit [1]. This makes the compound a rational next-step candidate for medicinal chemistry teams conducting structure-activity relationship (SAR) studies around the hydroxybenzoic acid chemotype, where halogen substitution commonly modulates receptor residence time and subtype selectivity [3].

Quote Request

Request a Quote for 2-Bromo-4-cyano-5-hydroxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.